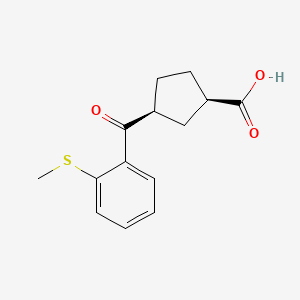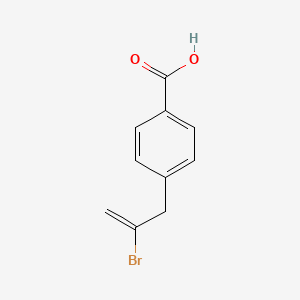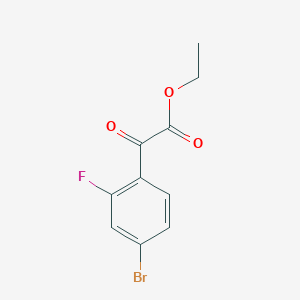
cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H16O3S This compound features a cyclopentane ring substituted with a carboxylic acid group and a benzoyl group that has a thiomethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 2-thiomethylbenzoyl chloride from 2-thiomethylbenzoic acid using thionyl chloride (SOCl2) under reflux conditions.
Cyclopentane Ring Formation: The benzoyl chloride intermediate is then reacted with cyclopentane-1-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired product. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to ensure the formation of the cis-isomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions, particularly at the thiomethyl group, to form sulfoxides or sulfones.
Reduction: The compound can be reduced at the benzoyl group to form alcohol derivatives.
Substitution: The thiomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thiomethyl groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The presence of the thiomethyl group can influence the compound’s bioactivity and pharmacokinetics.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiomethyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include oxidative stress response and metabolic processes.
類似化合物との比較
Similar Compounds
cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid: Lacks the sulfur atom, which can significantly alter its chemical properties and biological activity.
cis-3-(2-Thiomethylphenyl)propanoic acid: Similar in structure but with a different carbon backbone, affecting its reactivity and applications.
Uniqueness
The presence of both the cyclopentane ring and the thiomethylbenzoyl group in cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid makes it unique. This combination allows for specific interactions and reactivity patterns that are not observed in simpler or structurally different compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
(1R,3S)-3-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-12-5-3-2-4-11(12)13(15)9-6-7-10(8-9)14(16)17/h2-5,9-10H,6-8H2,1H3,(H,16,17)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVZQBIBIVCEEI-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@H]2CC[C@H](C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














